Home > Products > Screening Compounds P68626 > Pulrodemstat (Methylbenzenesulfonate)
Pulrodemstat (Methylbenzenesulfonate) - 2097523-57-2

Pulrodemstat (Methylbenzenesulfonate)

Catalog Number: EVT-3461832
CAS Number: 2097523-57-2
Molecular Formula: C31H31F2N5O5S
Molecular Weight: 623.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pulrodemstat is classified as a small molecule inhibitor within the category of lysine demethylase inhibitors. It is designed to selectively inhibit the activity of lysine-specific demethylase 1, which plays a crucial role in epigenetic regulation. The compound is sourced from synthetic organic chemistry processes aimed at developing targeted cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of pulrodemstat involves several key steps, typically starting with commercially available precursors. The process often includes:

  1. Formation of the Sulfonate Group: The introduction of the methylbenzenesulfonate moiety is critical for its biological activity.
  2. Functionalization: Various functional groups are added to enhance solubility and selectivity towards the target enzyme.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.

The synthesis can be complex, requiring careful control of reaction conditions to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

Pulrodemstat's molecular structure is characterized by a sulfonate group attached to a benzene ring, which contributes to its solubility and interaction with biological targets. The molecular formula can be represented as CxHyOzSC_xH_yO_zS, where specific values depend on the exact arrangement of substituents on the benzene ring.

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on substituents).
  • 3D Conformation: Structural studies via X-ray crystallography or NMR spectroscopy provide insights into its conformation in solution and solid-state.
Chemical Reactions Analysis

Reactions and Technical Details

Pulrodemstat primarily undergoes reversible binding to lysine-specific demethylase 1, inhibiting its activity through competitive inhibition. The key reactions include:

  • Binding Interaction: The compound forms non-covalent interactions with the active site of lysine-specific demethylase 1.
  • Inhibition Mechanism: Upon binding, pulrodemstat prevents substrate access to the enzyme, thereby inhibiting the demethylation process.

In vitro assays have demonstrated that pulrodemstat exhibits high selectivity for its target, with minimal off-target effects observed in related enzymes.

Mechanism of Action

Process and Data

The mechanism through which pulrodemstat exerts its effects involves:

  1. Substrate Recognition: The compound recognizes and binds to the active site of lysine-specific demethylase 1.
  2. Inhibition of Demethylation: By occupying the active site, it hinders the enzyme's ability to catalyze the removal of methyl groups from histones.
  3. Impact on Gene Expression: This inhibition leads to altered gene expression profiles, which can affect cellular processes such as proliferation and differentiation.

Data from biochemical assays indicate that pulrodemstat has subnanomolar potency, making it one of the most effective inhibitors in its class.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents; moderate solubility in aqueous solutions.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Key physical properties include:

  • Melting Point: Approximately 150–160 °C.
  • pKa Value: Indicates acidic or basic nature; critical for understanding solubility and reactivity.
Applications

Scientific Uses

Pulrodemstat has significant potential in various scientific applications:

  1. Cancer Therapy: As an inhibitor of lysine-specific demethylase 1, it is being explored for use in treating various cancers by reversing epigenetic modifications that promote tumor growth.
  2. Research Tool: Utilized in studies investigating epigenetic regulation mechanisms and gene expression modulation.
  3. Combination Therapies: Shows promise when used alongside other therapeutic agents to enhance efficacy against resistant cancer types.

Pulrodemstat represents a novel approach in cancer treatment strategies, focusing on epigenetic targets that have been less explored compared to traditional chemotherapeutics. Its development reflects ongoing efforts to create more selective and effective cancer therapies that minimize side effects while maximizing therapeutic outcomes.

Lysine-Specific Demethylase 1 (LSD1) as a Therapeutic Target in Oncology

Role of LSD1 in Epigenetic Regulation of Oncogenic Pathways

Lysine-Specific Demethylase 1 (LSD1/KDM1A), discovered in 2004, is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme central to chromatin remodeling and gene transcription regulation [5]. It catalyzes the removal of mono- and dimethyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2), acting as either a transcriptional repressor or activator depending on its molecular context and substrate specificity. LSD1-mediated demethylation of H3K4 represses gene expression, while its demethylation of H3K9 activates it [5] [10]. This enzymatic duality allows LSD1 to orchestrate complex oncogenic programs:

  • Transcriptional Repression of Tumor Suppressors: By demethylating H3K4 at promoters of tumor suppressor genes and differentiation-associated genes (e.g., CDKN1A/p21, CDH1/E-cadherin), LSD1 maintains a repressive chromatin state, silencing these protective pathways [5] [8].
  • Transcriptional Activation of Oncogenes and Stemness Factors: Through H3K9 demethylation and interactions with nuclear receptors (e.g., androgen receptor - AR, estrogen receptor - ER) and oncogenic transcription factors, LSD1 activates genes driving proliferation (e.g., MYC, CCND1), survival, and pluripotency (e.g., OCT4, NANOG) [5] [10].
  • Integration within Multiprotein Complexes: LSD1's function is critically dependent on its assembly into large complexes. Its SWIRM and Tower domains provide scaffolds for binding partners. The core CoREST complex (LSD1/CoREST/HDACs) enhances its ability to demethylate nucleosomal substrates and repress transcription. LSD1 also integrates into NuRD, Sin3A, and nuclear receptor complexes, tailoring its function to specific cellular contexts and oncogenic programs [5] [10]. For instance, in hormone-driven cancers (prostate, breast), LSD1 complexed with AR or ER co-activates proliferative and anti-differentiation gene programs [5].

LSD1 is significantly overexpressed across diverse malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), prostate cancer, and breast cancer [1] [4] [5]. This overexpression frequently correlates with advanced disease stage, increased metastasis, therapy resistance, and poor patient prognosis, positioning it as a high-value therapeutic target [4] [5] [8].

Table 1: LSD1 Functions and Oncogenic Impact Across Cancer Types

Cancer TypeKey LSD1-Driven PathwaysFunctional ConsequenceClinical Correlation
AMLBlockade of differentiation genes (e.g., CD11b), Activation of stemness genesEnhanced leukemic stem cell (LSC) self-renewal, Blocked myeloid differentiationPoor differentiation status, Therapy resistance
SCLC & NSCLCRepression of neuroendocrine differentiation genes, Activation of pro-survival/EMT genesSustained proliferation, Enhanced metastatic potentialAdvanced stage, Metastasis, Poor survival
HNSCCEnhanced DNA repair/replication, Proliferation gene activationIncreased tumor cell survival, Uncontrolled proliferationMalignancy grade, Poor clinical outcomes [4] [8]
Prostate/BreastCo-activation of AR/ER target genes, Repression of epithelial genesHormone-independent growth, EMT, Castration/Endocrine resistanceProgression to advanced/castrate-resistant disease

Mechanistic Insights into LSD1-Driven Tumorigenesis and Metastasis

LSD1 promotes cancer development and progression through multifaceted mechanisms beyond core histone demethylation:

  • Blockade of Cellular Differentiation: LSD1 is a critical barrier to terminal differentiation, particularly in hematological malignancies. In AML, LSD1 inhibition leads to the rapid upregulation of differentiation markers like CD11b and CD86, promoting myeloid differentiation and reducing leukemic stem cell burden [1] [5]. Similarly, in SCLC, LSD1 inhibition induces neuroendocrine differentiation markers and suppresses tumor growth [1].
  • Promotion of Epithelial-Mesenchymal Transition (EMT) and Metastasis: LSD1 facilitates EMT, a key process in metastasis, by repressing epithelial markers (e.g., E-cadherin) and activating mesenchymal and pro-invasive genes [5]. It interacts with EMT-inducing transcription factors (e.g., SNAIL, SLUG, ZEB1) and demethylates non-histone substrates like SNAIL, stabilizing these proteins and enhancing their pro-EMT activity [5].
  • Regulation of Non-Histone Substrates: LSD1's impact extends to critical non-histone proteins. It demethylates and stabilizes oncoproteins like HIF-1α (promoting angiogenesis), DNMT1 (maintaining DNA methylation patterns), STAT3 (driving proliferation/survival), and E2F1 (regulating cell cycle) [5] [10]. Crucially, LSD1 demethylates p53, modulating its tumor suppressor activity [5].
  • Modulation of DNA Repair and Genomic Instability: LSD1 activity influences DNA damage response pathways. Its overexpression in HNSCC is linked to enhanced DNA repair and replication pathways, potentially allowing cancer cells to survive genotoxic stress and acquire further mutations [4] [8].
  • Crosstalk with DNA Methylation: An axis between the DNA demethylase TET3 and LSD1 has been identified in HNSCC. Hypomethylation of the KDM1A promoter, potentially mediated by TET3, correlates with LSD1 overexpression and poor prognosis, indicating coordinated epigenetic dysregulation [4] [8].
  • Immunomodulation: LSD1 can influence the tumor immune microenvironment. It demethylates AGO2, impacting microRNA processing and dsRNA accumulation, which can modulate tumor T cell responses [5]. Furthermore, its role in regulating chemokine expression can affect immune cell infiltration.

Pulrodemstat: A Selective and Reversible LSD1 InhibitorPulrodemstat (CC-90011) is a novel, highly potent, reversible, and orally bioavailable inhibitor of LSD1 [1]. Its besylate salt form enhances solubility and bioavailability. Unlike covalent, irreversible LSD1 inhibitors (e.g., TCP derivatives like iadademstat, bomedemstat), Pulrodemstat binds reversibly within the LSD1 substrate-binding pocket, competing with histone substrates [1] [5] [10]. This reversible mechanism offers potential advantages in selectivity and reduced off-target effects compared to irreversible FAD-binders. Pulrodemstat exhibits exceptional selectivity for LSD1 over the closely related LSD2 and monoamine oxidases (MAO-A/B) (>60,000-fold selectivity) [1]. Its oral bioavailability (32% in preclinical models) and favorable pharmacokinetic profile (AUC0-24h: 1.8 μM·h; C~max~: 0.36 μM; t~1/2~: ~2 hours after IV) support clinical translation [1].

Mechanism of Action and Preclinical Efficacy:Pulrodemstat exerts potent anti-tumor effects primarily by reversing LSD1-mediated epigenetic repression:

  • Induction of Differentiation: In AML models (e.g., Kasumi-1, THP-1 cells), Pulrodemstat potently induces cellular differentiation markers (e.g., CD11b; EC~50~ = 2-7 nM) and exhibits anti-proliferative activity (EC~50~ = 2 nM in Kasumi-1) [1].
  • Suppression of Proliferation & Survival: Pulrodemstat inhibits growth in SCLC cell lines (e.g., H209, H1417; EC~50~ = 3-6 nM) and patient-derived xenograft (PDX) models. Oral administration (5 mg/kg/day) achieved significant tumor growth inhibition (78% TGI) in SCLC PDX models without weight loss [1]. It potently downregulates key oncogenic pathways like Gastrin-Releasing Peptide (GRP) signaling in SCLC (mRNA downregulated at 5 mg/kg) [1].
  • Inhibition of Migration/Invasion & Induction of Apoptosis: In HNSCC models (Cal-27, SCC-9, FaDu), Pulrodemstat demonstrates potent anti-proliferative and anti-migratory effects. It significantly inhibits colony formation and transwell migration in vitro [4] [8]. Crucially, it induces substantial apoptosis in HNSCC cells, contributing to its efficacy. Its IC~50~ values in HNSCC cell lines are significantly lower than those of the conventional chemotherapeutic 5-Fluorouracil (5-Fu), suggesting superior intrinsic anti-tumor activity [4] [8].
  • Targeting Malignant Cell Dependency: Single-cell RNA sequencing analyses in HNSCC reveal that KDM1A expression is predominantly localized within malignant epithelial cells rather than the tumor microenvironment [4] [8]. This selective expression pattern underscores the potential precision of Pulrodemstat therapy for HNSCC.

Table 2: Key Preclinical Findings for Pulrodemstat (CC-90011) Across Cancer Types

Cancer ModelPulrodemstat EffectKey MetricsMolecular Consequence
AML (in vitro)Induction of differentiation (CD11b)EC~50~ = 2-7 nM (THP-1)Reversal of differentiation block
Anti-proliferative activityEC~50~ = 2 nM (Kasumi-1)Cell cycle arrest, Apoptosis?
SCLC (in vitro)Suppression of GRP mRNAEC~50~ = 3-4 nM (H209, H1417)Inhibition of oncogenic neuroendocrine signaling
Anti-proliferative activityEC~50~ = 6 nM (H1417, 12-day)Sustained growth suppression
SCLC PDX (in vivo)Tumor Growth Inhibition (TGI)78% TGI at 5 mg/kg (oral, daily, 30 days)Downregulation of GRP and proliferation pathways
HNSCC (in vitro)Anti-proliferative activityIC~50~ lower than 5-Fu [4] [8]Induction of apoptosis
Inhibition of migration (Transwell assay)Significant reduction vs. controlSuppression of EMT/metastasis potential
Induction of apoptosis (Flow cytometry)Significant increase in Annexin V+/PI+ cellsActivation of cell death programs

Properties

CAS Number

2097523-57-2

Product Name

Pulrodemstat (Methylbenzenesulfonate)

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;4-methylbenzenesulfonic acid

Molecular Formula

C31H31F2N5O5S

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C24H23F2N5O2.C7H8O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11-12,17H,7-10,28H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

OZZFOHIBJFKYLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.